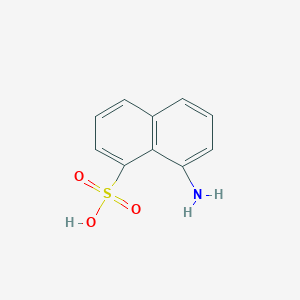

8-Amino-1-naphthalenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7798. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJLCDCWVZEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058881 | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-75-7 | |

| Record name | Peri acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylamine-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | peri Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-8-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D93Y3MXV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Amino-1-naphthalenesulfonic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-1-naphthalenesulfonic acid, also known as Peri acid, is an important organic compound featuring both an amino group and a sulfonic acid group attached to a naphthalene (B1677914) core. This bifunctionality makes it a valuable intermediate in the synthesis of a variety of chemical compounds, most notably azo dyes. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its primary applications.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. It is characterized as a white, needle-like crystalline solid.[1] Its high melting point suggests strong intermolecular forces within the crystal lattice.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉NO₃S | [1][2][3] |

| Molecular Weight | 223.25 g/mol | [1][2][3] |

| Appearance | White needle-like crystals | [1] |

| CAS Number | 82-75-7 | [1][2][3] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | >350 °C | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| LogP | 0.42 | [2] |

| Refractive Index | 1.713 (estimate) | [2] |

Solubility

This compound exhibits limited solubility in water, which increases with temperature. It is also soluble in glacial acetic acid.

| Solvent | Solubility | Temperature | Reference |

| Cold Water | 1 part in 4800 parts (0.208 g/L) | [1] | |

| Hot Water | 1 part in 240 parts (4.17 g/L) | [1] | |

| Water | 0.2 g/L | 21 °C | [1] |

| Glacial Acetic Acid | Soluble | [1] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the presence of the amino and sulfonic acid groups on the naphthalene ring. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. The sulfonic acid group imparts water solubility to the final dye molecule.

Synthesis of this compound

The industrial synthesis of this compound typically involves the reduction of 1-nitronaphthalene-8-sulfonic acid.

References

Unveiling Molecular Landscapes: An In-depth Technical Guide to 8-Anilino-1-naphthalenesulfonic Acid (ANS) Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Anilino-1-naphthalenesulfonic acid (ANS) is a vital fluorescent probe extensively utilized in biochemistry and drug discovery to characterize the conformational states of proteins and membranes. Its fluorescence is exceptionally sensitive to the polarity of its local environment, exhibiting negligible fluorescence in aqueous solutions but fluorescing intensely upon binding to hydrophobic regions of macromolecules. This guide provides a comprehensive overview of the core principles governing ANS fluorescence, details experimental protocols for its application, and presents key quantitative data to aid in experimental design and interpretation.

The Core Principle of ANS Fluorescence

The remarkable environmental sensitivity of ANS fluorescence stems from its molecular structure, which combines a hydrophobic anilinonaphthalene core with a charged sulfonate group, rendering the molecule amphipathic.[1] In polar, aqueous environments, the excited state of ANS is efficiently quenched by solvent relaxation and charge transfer processes, resulting in a very low fluorescence quantum yield.[2] However, when ANS binds to hydrophobic sites on proteins or within lipid membranes, it is shielded from the quenching effects of water.[3] This sequestration into a nonpolar environment, coupled with restricted molecular motion, leads to a dramatic increase in fluorescence intensity and a characteristic blue shift in the emission maximum.[4][5]

The primary mechanisms underpinning this phenomenon are related to Intramolecular Charge Transfer (ICT) states. Upon excitation, an electron is transferred from the aniline (B41778) nitrogen to the naphthalene (B1677914) ring.[4] In a nonpolar environment, this excited state is stable and decays radiatively, emitting a photon. In polar solvents, the excited state can relax through non-radiative pathways, including the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where the anilino group rotates relative to the naphthalene ring.[6][7] This twisted conformation is a "dark state" that effectively quenches fluorescence.[3][8] The restriction of this torsional motion within a binding pocket is a key factor in the enhancement of ANS fluorescence.

Furthermore, electrostatic interactions play a significant role. The negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues, such as arginine and lysine, on protein surfaces.[9] This interaction can contribute to the binding affinity and also influence the fluorescence properties by reducing the rate of intermolecular charge transfer.[9]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for ANS, providing a reference for experimental setup and data analysis.

Table 1: Fluorescence Properties of ANS in Different Environments

| Environment/Solvent | Quantum Yield (Φ) | Emission Maximum (λ_max) (nm) | Reference(s) |

| Aqueous Buffer | ~0.002 - 0.0032 | ~540 - 545 nm | [9][10] |

| Bound to Serum Albumin | ~0.4 | ~470 - 480 nm | [10][11] |

| Dioxane | - | - | [4] |

| Ethanol:Water Mixtures | Varies with % ethanol | Blue-shifts with increasing ethanol | [3] |

Table 2: Dissociation Constants (K_d) of ANS with Various Proteins

| Protein | Dissociation Constant (K_d) | Method | Reference(s) |

| MurA | 40.8 ± 3.3 µM | Fluorescence Titration | [12] |

| Poly-Arg | ~1.7 ± 0.6 mM | Fluorescence Titration, Lifetime | [9] |

| Poly-Lys | ~2.6 mM | Fluorescence Titration | [6] |

| Human Serum Albumin (HSA) | 0.72 x 10^6 M⁻¹ (K_a) | Fluorescence Quenching | |

| Alpha-1-acid Glycoprotein (AAG) | 1.35 x 10^6 M⁻¹ (K_a) | Fluorescence Titration | |

| Interleukin-1 receptor antagonist | Weak binding | NMR | [12] |

Note: K_a is the association constant, the inverse of K_d.

Key Experimental Protocols

Characterizing Protein Hydrophobicity and Conformational Changes using ANS Fluorescence Titration

This protocol outlines the steps to monitor changes in the surface hydrophobicity of a protein, which can be indicative of unfolding, aggregation, or ligand binding.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1-cm path length)

-

Protein of interest in an appropriate buffer

-

8-Anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in DMSO or water)

-

Buffer for dilution

Procedure:

-

Sample Preparation:

-

Prepare a solution of the protein of interest at a known concentration (e.g., 0.1 mg/mL) in the desired buffer.[13]

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Titration:

-

To the protein solution in the cuvette, add small aliquots of the ANS stock solution.

-

After each addition, mix gently and allow the system to equilibrate for a few minutes in the dark before recording the fluorescence emission spectrum.[13]

-

Repeat the titration until no further significant change in fluorescence intensity is observed (saturation).

-

Perform a control titration by adding ANS to the buffer-only sample to account for the fluorescence of free ANS.

-

-

Data Analysis:

-

Correct the fluorescence spectra of the protein samples by subtracting the spectrum of the corresponding buffer blank (containing the same concentration of ANS).[13]

-

Plot the change in fluorescence intensity at the emission maximum as a function of the total ANS concentration.

-

The resulting binding curve can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d).[15]

-

ANS Displacement Assay for Ligand Binding

This protocol is used to determine if a ligand binds to the same hydrophobic pocket as ANS.

Materials:

-

Same as for fluorescence titration.

-

Ligand of interest.

Procedure:

-

Complex Formation:

-

Prepare a solution of the protein of interest and add ANS to a concentration that gives a significant fluorescence signal (typically near saturation from a prior titration).

-

Incubate the protein-ANS complex to allow for binding equilibrium to be reached.

-

-

Ligand Titration:

-

Record the initial fluorescence spectrum of the protein-ANS complex.

-

Add increasing concentrations of the ligand of interest to the protein-ANS solution.

-

After each addition, mix and incubate to allow for any displacement to occur, then record the fluorescence spectrum.

-

-

Data Analysis:

-

A decrease in ANS fluorescence intensity upon the addition of the ligand suggests that the ligand is displacing ANS from its binding site.[16]

-

The data can be analyzed to determine the inhibitory concentration (IC50) of the ligand, which can be related to its binding affinity.

-

Visualizing Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to ANS fluorescence.

Caption: Principle of ANS Fluorescence Enhancement.

Caption: Experimental Workflow for ANS Fluorescence Titration.

Applications in Drug Development

The sensitivity of ANS to the exposure of hydrophobic surfaces makes it an invaluable tool in various stages of drug development:

-

Target Characterization: Probing the presence and nature of hydrophobic binding pockets on target proteins.

-

High-Throughput Screening: Developing displacement assays to screen for ligands that bind to specific hydrophobic sites.[16]

-

Protein Stability and Formulation: Assessing the conformational stability of therapeutic proteins under different formulation conditions (e.g., pH, temperature, excipients). An increase in ANS fluorescence can indicate protein unfolding or aggregation.[5]

-

Understanding Drug-Membrane Interactions: Characterizing the partitioning of drug candidates into lipid membranes.

Conclusion

8-Anilino-1-naphthalenesulfonic acid remains a powerful and versatile fluorescent probe for elucidating the structural and dynamic properties of proteins and membranes. A thorough understanding of its fluorescence principles, combined with robust experimental design, enables researchers to gain critical insights into molecular recognition, protein stability, and drug-target interactions. This guide provides the foundational knowledge and practical protocols to effectively leverage ANS in research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]

- 4. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. nist.gov [nist.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ANS titration [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of 8-Amino-1-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 8-amino-1-naphthalenesulfonic acid, also known as Peri acid. This compound is a valuable intermediate in the synthesis of various dyes and has applications in fluorescence studies and drug development. This document outlines the multi-step synthesis from naphthalene (B1677914), detailing the experimental protocols for each stage and summarizing key quantitative data.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene is a four-step process. The overall workflow involves the sulfonation of naphthalene to yield naphthalene-1-sulfonic acid, followed by nitration to a mixture of nitro-isomers. The desired 8-nitronaphthalene-1-sulfonic acid is then separated and subsequently reduced to the final product, this compound.

Understanding the Solvatochromic Properties of 8-Anilinonaphthalene-1-sulfonic acid (ANS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a synthetic fluorescent probe widely utilized in biochemical and biophysical research. Its utility stems from its remarkable solvatochromic properties, wherein its fluorescence characteristics are highly sensitive to the polarity of its local environment.[1][2][3] This sensitivity makes ANS an invaluable tool for investigating non-covalent interactions, particularly the binding of ligands to proteins and the study of conformational changes in macromolecules.[3][4][5] In aqueous solutions, ANS is weakly fluorescent, but its fluorescence quantum yield increases dramatically in nonpolar environments or when bound to hydrophobic sites on proteins or membranes.[5][6] This technical guide provides an in-depth exploration of the core principles governing the solvatochromic behavior of ANS, detailed experimental protocols for its application, and a summary of its quantitative photophysical properties.

Core Principles of ANS Solvatochromism

The solvatochromic properties of ANS are complex and are influenced by both the polarity and viscosity of its environment.[7] The underlying mechanism involves two distinct excited states: a locally excited (NP) state and a charge-transfer (CT) state.[7][8] Upon excitation in a nonpolar solvent, the molecule reaches the NP state, which is localized on the naphthalene (B1677914) ring, and the resulting fluorescence emission maximum shows only a modest dependence on solvent polarity.[8]

In polar solvents, the NP state can undergo an intramolecular electron transfer to form the lower-energy CT state, which is characterized by a significant shift in its emission to longer wavelengths (a bathochromic or red shift).[8][9] In aqueous environments, an efficient radiationless decay pathway from the CT state leads to a very low fluorescence quantum yield.[7][8] However, in non-aqueous polar solvents, this deactivation process is less efficient, resulting in an increased fluorescence quantum yield and lifetime.[7][8]

The transition between the NP and CT states is also influenced by the viscosity of the solvent.[8] Higher viscosity can hinder the conformational changes required for the conversion from the non-planar NP state to the more planar CT state, thus affecting the fluorescence properties.[8]

The interaction of ANS with proteins and membranes is a key application of its solvatochromic properties. When ANS binds to hydrophobic pockets on a protein or inserts into a lipid membrane, it is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence and a hypsochromic (blue) shift in its emission maximum.[5][10][11] It is important to note that ANS can also interact with positively charged residues on protein surfaces through electrostatic interactions, which can also lead to an increase in fluorescence intensity.[7][12]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of ANS in various environments.

| Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| Water | ~350-385 | ~515-534 | ~0.002-0.0032 | ~130-184 | [6][7][10][13][14] |

| Ethanol (B145695):Water Mixtures | Varies | Varies | Increases with ethanol % | Varies | [5] |

| Dioxane/Water (65 mol% dioxane) | ~373 | ~508 | 0.154 | 135 | [14] |

| Acetonitrile/Water (30:1 v:v) | Not Specified | Not Specified | Not Specified | Not Specified | [14] |

| Bound to Serum Albumin | Not Specified | ~480 | ~0.4 | Not Specified | [6][15] |

| Bound to nitrated α-synuclein | Not Specified | ~475 | Not Specified | Not Specified | [10] |

Note: The exact excitation and emission maxima can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

General Fluorescence Spectroscopy of ANS

This protocol outlines the basic procedure for measuring the fluorescence emission spectrum of ANS in the presence of a protein or other macromolecule.

Materials:

-

ANS stock solution (e.g., 1 mM in a suitable buffer)

-

Protein/macromolecule of interest in a suitable buffer

-

Buffer solution (e.g., 10 mM sodium phosphate, pH 7.3)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 30 minutes).

-

Set the excitation wavelength to a value between 350 nm and 385 nm.[7][13]

-

Set the excitation and emission slit widths (e.g., 3-5 nm).[8][13]

-

Prepare a blank sample containing only the buffer solution and record its spectrum to account for background scattering.

-

Prepare a sample containing a known concentration of the protein/macromolecule in the buffer.

-

Add a small volume of the ANS stock solution to the protein sample to achieve the desired final concentration (e.g., 12.5 µM).[13] Mix thoroughly but gently to avoid protein denaturation.

-

Incubate the sample for a sufficient time to allow for binding to reach equilibrium.

-

Record the fluorescence emission spectrum of the ANS-protein complex.

-

Correct the obtained spectrum by subtracting the blank spectrum.

Determination of Relative Fluorescence Quantum Yield

The quantum yield of ANS can be determined relative to a standard with a known quantum yield.

Materials:

-

ANS solution of interest

-

Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer with an emission detection system corrected for wavelength-dependent efficiency

-

UV-Vis spectrophotometer

Procedure:

-

Measure the absorbance of both the ANS sample and the quantum yield standard at the excitation wavelength to be used for the fluorescence measurements. The absorbance should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Record the corrected fluorescence emission spectra of both the ANS sample and the standard using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the relative quantum yield (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Photophysical Processes of ANS

The following diagram illustrates the key photophysical pathways of ANS upon excitation, highlighting the influence of the solvent environment.

Caption: Photophysical pathways of ANS illustrating the transitions between ground and excited states.

Experimental Workflow for Studying ANS-Protein Interactions

This diagram outlines a typical experimental workflow for investigating the binding of ANS to a protein.

Caption: A generalized workflow for studying protein-ANS interactions using fluorescence spectroscopy.

Applications in Drug Development

The solvatochromic properties of ANS are highly relevant to drug development. This fluorescent probe can be used to:

-

Characterize drug binding sites on proteins: By monitoring changes in ANS fluorescence upon drug binding, researchers can gain insights into the nature of the binding pocket (hydrophobic vs. polar) and determine binding affinities.[8]

-

Screen for potential drug candidates: High-throughput screening assays can be developed using ANS to identify compounds that bind to a target protein and induce conformational changes.

-

Study protein folding and stability: ANS is a sensitive probe for detecting partially folded or "molten globule" states of proteins, which can be relevant for understanding protein misfolding diseases and the effects of drugs on protein stability.[5]

-

Investigate drug-membrane interactions: The fluorescence of ANS can be used to study how drugs interact with and partition into lipid membranes.[16]

Conclusion

8-Anilinonaphthalene-1-sulfonic acid remains a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. A thorough understanding of its solvatochromic properties, grounded in the principles of its dual excited states and sensitivity to environmental polarity and viscosity, is crucial for its effective application. By following standardized experimental protocols and carefully interpreting the resulting fluorescence data, ANS can provide valuable insights into the intricate world of molecular interactions, protein structure, and drug action.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Spectrum [1-ANS] | AAT Bioquest [aatbio.com]

- 16. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescence of a Versatile Probe: An In-depth Technical Guide to the Fluorescence Mechanism of N-phenyl-peri acid (ANS)

For Researchers, Scientists, and Drug Development Professionals

N-phenyl-peri acid (8-anilino-1-naphthalenesulfonic acid, ANS) is a synthetic fluorescent probe that has become an indispensable tool in the study of biological macromolecules and membranes. Its remarkable sensitivity to the polarity of its local environment, manifesting as a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum, makes it particularly valuable for characterizing hydrophobic sites on proteins and monitoring conformational changes. This technical guide provides a comprehensive overview of the core mechanisms governing the fluorescence of ANS, detailed experimental protocols for its application, and a summary of its key photophysical properties.

The Core Mechanism: A Tale of Two Excited States

The fluorescence of ANS is intricately linked to the properties of its electronic excited states and their interaction with the surrounding environment. The underlying mechanism involves a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state, with the potential involvement of a twisted intramolecular charge transfer (TICT) state.

Upon absorption of a photon, the ANS molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Initially, the molecule exists in a locally excited (LE) state, where the electron density is largely confined to the naphthalene (B1677914) ring system. In nonpolar environments, the molecule may relax from this LE state back to the ground state via fluorescence emission.

However, in polar solvents, a more complex pathway is favored. The excited molecule can undergo a process of intramolecular charge transfer (ICT), where electron density shifts from the aniline (B41778) (donor) moiety to the naphthalene sulfonate (acceptor) moiety. This ICT state is more polar than the LE state and is therefore stabilized by polar solvent molecules. The reorientation of solvent molecules around the excited ANS molecule to stabilize the ICT state is a key factor in the observed solvatochromism.

A further refinement of the ICT model proposes the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In this model, following excitation, the aniline ring rotates relative to the naphthalene ring. This twisting motion leads to a decoupling of the π-electron systems of the donor and acceptor, resulting in a highly polar, charge-separated state. The formation of this TICT state is often associated with non-radiative decay pathways, explaining the low fluorescence quantum yield of ANS in polar, low-viscosity solvents where this rotation is facile.

In environments that restrict this torsional motion, such as viscous solvents or the hydrophobic pockets of proteins, the formation of the non-emissive TICT state is hindered. This restriction favors radiative decay from the LE or a less-twisted ICT state, leading to the characteristic enhancement of fluorescence and a blue shift in the emission maximum. The blue shift arises because the less polar environment of a hydrophobic pocket does not stabilize the polar excited state to the same extent as a polar solvent, resulting in a larger energy gap for emission.

Furthermore, electrostatic interactions play a significant role in ANS binding to proteins. The negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface. These interactions can also contribute to the enhancement of fluorescence by positioning the probe in a way that restricts its mobility and shields it from the aqueous environment.[1]

dot

Caption: The fluorescence mechanism of ANS involves excitation to a locally excited (LE) state, followed by intramolecular charge transfer (ICT) and potential twisting to a TICT state, with the environment dictating the dominant decay pathway.

Quantitative Data

The photophysical properties of ANS are highly dependent on its environment. The following tables summarize key quantitative data for ANS in various solvents and when bound to a model protein, bovine serum albumin (BSA).

Table 1: Photophysical Properties of ANS in Different Solvents

| Solvent | Dielectric Constant | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Water | 80.1 | ~520 | ~0.002 | ~0.25 |

| Methanol | 32.7 | ~485 | - | 6.01[2] |

| Ethanol | 24.6 | ~480 | - | - |

| Dioxane | 2.2 | ~465 | - | - |

| Acetonitrile | 37.5 | - | - | - |

| Water-Methanol Mixture | - | - | - | 2.36 - 5.97[2] |

Table 2: Photophysical Properties of ANS Bound to Bovine Serum Albumin (BSA)

| Parameter | Value | Reference |

| Emission Maximum (λ_em, nm) | ~470-480 | [3] |

| Quantum Yield (Φ_f) | ~0.4 | [4] |

| Fluorescence Lifetime (τ, ns) | Biphasic: ~7-8 ns and ~16-18 ns | |

| Dissociation Constant (K_d) | ~5-10 µM (high-affinity site) | [5] |

| Binding Stoichiometry (n) | 1-2 (high-affinity sites) |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ANS to probe protein properties.

ANS Fluorescence Spectroscopy for Protein Characterization

This protocol outlines the general procedure for measuring the fluorescence emission spectrum of a protein in the presence of ANS to detect exposed hydrophobic surfaces.

a. Materials:

-

Protein of interest

-

8-anilino-1-naphthalenesulfonic acid (ANS) stock solution (e.g., 1 mM in DMSO or water)

-

Appropriate buffer for the protein (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvette (1 cm path length)

b. Procedure:

-

Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 µM) in the desired buffer.

-

Prepare a blank solution containing only the buffer.

-

Transfer the protein solution to the quartz cuvette.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to 350-380 nm.

-

Set the emission scan range from 400 to 600 nm.

-

Record the intrinsic fluorescence of the protein solution (if any).

-

Add a small aliquot of the ANS stock solution to the protein solution to a final concentration of 10-50 µM. Mix gently by pipetting.

-

Incubate the sample in the dark for 5-10 minutes to allow for binding equilibrium to be reached.

-

Record the fluorescence emission spectrum of the protein-ANS complex.

-

Subtract the spectrum of the buffer and the intrinsic protein fluorescence to obtain the net ANS fluorescence spectrum.

-

Analyze the spectrum for the emission maximum wavelength and the fluorescence intensity. An increase in intensity and a blue shift in the emission maximum compared to ANS in buffer alone indicate binding to hydrophobic sites.

Fluorescence Titration to Determine Protein-ANS Binding Affinity

This protocol describes how to determine the dissociation constant (K_d) of the ANS-protein interaction.

a. Materials:

-

Same as for general fluorescence spectroscopy.

b. Procedure:

-

Prepare a series of solutions with a constant concentration of the protein (e.g., 1 µM) and increasing concentrations of ANS (e.g., from 0 to 100 µM).

-

For each solution, measure the fluorescence intensity at the emission maximum of the bound ANS (determined from a preliminary scan).

-

Correct the fluorescence intensity for the inner filter effect, especially at higher ANS concentrations.

-

Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence with ANS and F₀ is the fluorescence of the protein alone) as a function of the total ANS concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d) and the maximum fluorescence change (ΔF_max).

dot

Caption: A typical experimental workflow for determining the binding affinity of ANS to a protein using fluorescence titration.

Circular Dichroism (CD) Spectroscopy to Monitor Conformational Changes

This protocol outlines the use of CD spectroscopy to investigate changes in the secondary and tertiary structure of a protein upon binding to ANS.

a. Materials:

-

Protein of interest

-

ANS

-

Appropriate buffer (must be transparent in the far-UV region, e.g., low concentration phosphate (B84403) buffer)

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV CD

b. Procedure:

-

Prepare a solution of the protein in the CD-compatible buffer.

-

Record the far-UV CD spectrum (e.g., 190-250 nm) of the protein alone to assess its secondary structure.

-

Record the near-UV CD spectrum (e.g., 250-350 nm) of the protein alone to probe its tertiary structure.

-

Add ANS to the protein solution and incubate.

-

Record the far-UV and near-UV CD spectra of the protein-ANS complex.

-

Compare the spectra of the protein with and without ANS. Significant changes in the CD signal indicate that ANS binding induces conformational changes in the protein.

Conclusion

N-phenyl-peri acid remains a powerful and versatile tool in biochemical and biophysical research. A thorough understanding of its fluorescence mechanism, rooted in the interplay between its excited states and the local environment, is crucial for the accurate interpretation of experimental data. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize ANS in their investigations of protein structure, function, and interactions. The continued application of this probe, coupled with advanced spectroscopic techniques, will undoubtedly continue to yield valuable insights into the complex world of biological macromolecules.

References

- 1. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity | MDPI [mdpi.com]

- 5. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Naphthalenesulfonic Acid Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of synthetic dyes in the 19th century revolutionized numerous industries, from textiles to modern life sciences. Among the earliest and most versatile classes of these synthetic colorants are the naphthalenesulfonic acid dyes. Derived from naphthalene (B1677914), a hydrocarbon obtained from coal tar, these dyes possess remarkable tinctorial strength, a wide color gamut, and, due to the presence of sulfonic acid groups, excellent water solubility. This technical guide provides an in-depth exploration of the discovery, history, and core applications of naphthalenesulfonic acid dyes, with a focus on their synthesis, quantitative properties, and utility in biological and chemical research.

A Rich History: From Textile Coloration to Biological Probes

The journey of naphthalenesulfonic acid dyes is intertwined with the birth of the synthetic dye industry. While William Henry Perkin's discovery of mauveine in 1856 is often cited as the dawn of this era, the subsequent decades saw rapid expansion, with chemists exploring a vast array of aromatic compounds as dye precursors. Naphthalene, with its fused two-ring structure, quickly emerged as a key building block.

The introduction of sulfonic acid groups into the naphthalene nucleus was a pivotal development. This functionalization not only rendered the dyes water-soluble, a crucial property for textile dyeing, but also provided a means to modulate their color and fastness properties.

One of the earliest and most significant naphthalenesulfonic acid dyes was Congo Red , first synthesized in 1883 by Paul Böttiger.[1] This disazo dye, derived from benzidine (B372746) and two molecules of naphthionic acid (4-amino-1-naphthalenesulfonic acid), was a commercial success for the German company AGFA.[1] Its ability to dye cotton directly without the need for a mordant was a significant advancement in textile technology.[2][3]

Another important early discovery was Naphthol Yellow S , a nitro dye derived from 1-naphthol (B170400). It was once used as a food colorant but was delisted in the U.S. in 1959.[4] The synthesis of a wide variety of azo dyes based on naphthalenesulfonic acids followed, including well-known colorants like Orange II and Ponceau 4R .[5][6]

Beyond their initial application in textiles, the unique chemical and photophysical properties of naphthalenesulfonic acid derivatives led to their adoption in diverse scientific fields. A prime example is 8-Anilinonaphthalene-1-sulfonic acid (ANS) , a fluorescent probe first synthesized in the 19th century as a dye intermediate.[7] It was later discovered that ANS exhibits weak fluorescence in aqueous solutions but becomes intensely fluorescent in nonpolar environments, such as the hydrophobic pockets of proteins.[7] This property has made ANS an invaluable tool for studying protein conformation, folding, and aggregation.[7][8][9]

Quantitative Data of Representative Naphthalenesulfonic Acid Dyes

The versatility of naphthalenesulfonic acid dyes stems from the ability to modify their chemical structure to achieve a wide range of properties. The following tables summarize key quantitative data for several representative dyes.

| Dye Name | C.I. Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Naphthol Blue Black | Acid Black 1 | C₂₂H₁₄N₆Na₂O₉S₂ | 616.49 |

| Naphthol Yellow S | Acid Yellow 1 | C₁₀H₄N₂Na₂O₈S | 358.19 |

| Orange G | Acid Orange 10 | C₁₆H₁₀N₂Na₂O₇S₂ | 452.37 |

| Martius Yellow | Acid Yellow 24 | C₁₀H₅N₂NaO₅ | 256.15 |

| Ponceau 4R | Acid Red 18 | C₂₀H₁₁N₂Na₃O₁₀S₃ | 604.46 |

| Congo Red | Direct Red 28 | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | - | C₁₆H₁₃NO₃S | 299.35 |

| Dye Name | Absorption Maxima (λmax, nm) | Solvent |

| Naphthol Blue Black | 618 | Water |

| Naphthol Yellow S | 427-430 | Water |

| Orange G | 476-480 | Water |

| Martius Yellow | 432 | Ethanol (B145695) |

| Ponceau 4R | ~504 | Solution |

| Congo Red | ~497 | Water |

| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 350 | Water |

Experimental Protocols

Synthesis of Naphthalenesulfonic Acid Dyes

This procedure describes the synthesis of Martius Yellow (2,4-dinitro-1-naphthol) from 1-naphthol.

Materials:

-

1-naphthol

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ammonium chloride (NH₄Cl)

-

Ice

Procedure:

-

In a 100 mL conical flask, dissolve 1 gram of 1-naphthol in 2 mL of concentrated H₂SO₄ by heating on a steam bath for 5-10 minutes.[10]

-

Cool the flask in an ice bath and add 4 mL of water.[10]

-

While maintaining the temperature below 10°C, add 1.2 mL of concentrated HNO₃ in portions with constant stirring.[10]

-

After the addition is complete, cool the mixture and add 25 mL of ice water to precipitate the product.[10]

-

Collect the yellow dye by vacuum filtration and wash with water.[10]

-

To form the ammonium salt, heat the solid with 30 mL of hot water and 2 mL of ammonium hydroxide until dissolved.[10]

-

Filter the hot solution and add 2 grams of ammonium chloride to the filtrate to precipitate the orange-colored ammonium salt of Martius Yellow.[10]

-

Cool and collect the final product.[10]

This procedure outlines the synthesis of Ponceau 4R by the coupling of diazotized naphthionic acid with G acid (2-naphthol-6,8-disulfonic acid).

Materials:

-

Naphthionic acid (4-amino-1-naphthalenesulfonic acid)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

G acid (2-naphthol-6,8-disulfonic acid)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

Procedure:

-

Diazotization of Naphthionic Acid: Dissolve naphthionic acid in a dilute sodium carbonate solution. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite, followed by the slow addition of hydrochloric acid to form the diazonium salt.

-

Coupling Reaction: Dissolve G acid in an alkaline solution (sodium hydroxide). Cool this solution to 0-5°C. Slowly add the previously prepared diazonium salt solution to the G acid solution with constant stirring. The coupling reaction will result in the formation of the Ponceau 4R dye.[11]

-

Isolation: After the reaction is complete, the dye is typically salted out by adding sodium chloride, which reduces its solubility and causes it to precipitate.

-

The precipitated dye is then collected by filtration, washed, and dried.

Application Protocols

This protocol describes a general procedure for dyeing wool yarn with a naphthalenesulfonic acid-based acid dye.

Materials:

-

Wool yarn

-

Acid dye powder

-

White vinegar or citric acid

-

Large pot for dyeing

-

Mild detergent

Procedure:

-

Scouring the Wool: Wash the wool yarn with a mild detergent to remove any impurities and rinse thoroughly.[12]

-

Preparing the Dyebath: Fill a pot with enough water to allow the yarn to move freely. Add the acid dye powder and stir to dissolve.[13]

-

Adding the Acid: Heat the dyebath to about 60-70°C and add either white vinegar or citric acid to achieve an acidic pH. This is crucial for the dye to bind to the wool fibers.[14]

-

Dyeing: Introduce the pre-wetted wool yarn into the dyebath. Slowly heat the bath to a simmer (do not boil) and maintain this temperature for 30-60 minutes, stirring gently to ensure even dyeing.[14]

-

Rinsing and Drying: Once the desired color is achieved and the dyebath is exhausted (the water is mostly clear), remove the yarn and allow it to cool. Rinse with cool water until the water runs clear.[13] Gently squeeze out excess water and hang to dry.[13]

This protocol details the use of Congo Red to stain amyloid deposits in histological sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (5-10 µm)

-

Congo Red solution (0.5% in 50% alcohol)

-

Alkaline alcohol solution

-

Gill's hematoxylin (B73222)

-

Xylene

-

Ethanol (graded series)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[15]

-

Staining: Stain the sections in the Congo Red solution for 15-20 minutes.[15]

-

Differentiation: Briefly differentiate in the alkaline alcohol solution (5-10 quick dips).[15]

-

Counterstaining: Counterstain the nuclei with Gill's hematoxylin for 30 seconds.[15]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.[15]

-

Microscopy: Amyloid deposits will appear red under normal light microscopy and exhibit a characteristic apple-green birefringence under polarized light.[16]

Signaling Pathways and Experimental Workflows

Probing Protein Conformation with 8-Anilinonaphthalene-1-sulfonic acid (ANS)

ANS is a powerful tool for investigating changes in protein conformation, particularly the exposure of hydrophobic regions. This is relevant in studying protein folding, enzyme kinetics, and the formation of protein aggregates associated with various diseases.[7][8][9]

The mechanism of ANS fluorescence enhancement involves its binding to hydrophobic pockets on the protein surface. In an aqueous environment, the excited state of ANS is quenched by water molecules. However, when bound to a hydrophobic region, it is shielded from water, leading to a significant increase in its fluorescence quantum yield and a blue shift in its emission maximum.[17][18]

References

- 1. Orange G - Wikipedia [en.wikipedia.org]

- 2. dbiosys.com [dbiosys.com]

- 3. Adaptation of the Naphthol Yellow S staining for objects with high protein content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stainsfile.com [stainsfile.com]

- 5. Ponceau 4R - Wikipedia [en.wikipedia.org]

- 6. PONCEAU 4R - Ataman Kimya [atamanchemicals.com]

- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent N-Arylaminonaphthalene Sulfonate Probes for Amyloid Aggregation of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent N-arylaminonaphthalene sulfonate probes for amyloid aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sophiacollegemumbai.com [sophiacollegemumbai.com]

- 11. Ponceau 4R - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. berrylakefiberarts.com [berrylakefiberarts.com]

- 13. Where to Buy Acid Dye [solvent-dye.com]

- 14. Acid Dye Immersion Techniques | KnitPicks Learning Center [knitpicks.com]

- 15. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 16. stainsfile.com [stainsfile.com]

- 17. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Amino-1-naphthalenesulfonic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-1-naphthalenesulfonic acid (8-ANS), also known as 8-anilinonaphthalene-1-sulfonic acid (ANS), is a versatile organic compound widely utilized in biochemical and biomedical research.[1][2] Its core utility stems from its properties as a fluorescent molecular probe, particularly its sensitivity to the polarity of its local environment.[1][3] This characteristic makes it an invaluable tool for studying protein conformation, binding events, and membrane interactions.[1][4] This technical guide provides a comprehensive overview of the fundamental characteristics of 8-ANS, detailed experimental protocols for its synthesis and application, and a summary of its key uses in research and drug development.

Core Chemical and Physical Properties

8-ANS is an amphipathic molecule, possessing both a hydrophobic anilinonaphthalene group and a hydrophilic sulfonic acid group.[5] This dual nature is central to its function as a probe for hydrophobic sites on proteins and membranes. In aqueous solutions, 8-ANS exhibits weak fluorescence; however, upon binding to hydrophobic regions, its quantum yield increases significantly, and its emission spectrum undergoes a notable blue shift.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 8-anilinonaphthalene-1-sulfonic acid | [2] |

| Synonyms | 1,8-ANS, N-Phenyl peri acid | |

| CAS Number | 82-76-8 | |

| Molecular Formula | C₁₆H₁₃NO₃S | |

| Molecular Weight | 299.34 g/mol | |

| Appearance | Gray-green to dark green or gray powder | |

| Melting Point | 215-217 °C (decomposes) | |

| Solubility | DMF: 50 mg/mLWater: Soluble (ammonium salt is 50 mg/mL)PBS (pH 7.2): ~1 mg/mL | [7] |

Table 2: Fluorescence Properties of this compound

| Condition | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | References |

| Free in aqueous solution | ~350 nm | ~515-520 nm | Low | [7][8] |

| Bound to hydrophobic sites | ~388 nm | ~455-470 nm (blue-shifted) | Significantly Increased | [8][9] |

| Bound to BSA in 0.1 M Tris, 0.2 M KCl, pH 9.0 | 388 nm | 470 nm | - | [9] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of 8-ANS have been reported. A modern and efficient approach is the microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[3]

Protocol: Microwave-Assisted Ullmann Coupling [3]

-

Materials: 8-chloronaphthalene-1-sulfonic acid, aniline (B41778) (or a substituted aniline), powdered elemental copper, sodium phosphate (B84403) buffer (pH 6-7).

-

Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (1 equivalent), the desired aniline (1.1 equivalents), and a catalytic amount of elemental copper (10 mol%).

-

Solvent Addition: Add 5 mL of the sodium phosphate buffer to the reaction vial.

-

Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture with microwaves (e.g., 100 W) for 1 to 1.5 hours at 100 °C.

-

Purification: The product can be purified via column chromatography.

A more traditional method involves the condensation of aniline with peri-acid in the presence of sulfuric acid.[10]

Protocol: Condensation Reaction [10]

-

Reactants: Refined peri-acid (naphthalene-1-sulfonic acid), refined aniline, and refined sulfuric acid.

-

Condensation: The refined aniline and peri-acid are subjected to a condensation reaction in the presence of sulfuric acid. The mass ratio of aniline to peri-acid is typically 1:2.06-2.08, and the reaction temperature is maintained between 15-60°C for 24-36 hours.

-

Isolation of Crude Product: The condensation product is then subjected to distillation under reduced pressure to yield the crude 8-anilino-1-naphthalenesulfonic acid.

-

Purification: The crude product is dissolved in a 10% sodium hydroxide (B78521) solution. Neutral alumina (B75360) and activated carbon are added, and the mixture is stirred for two hours before being filtered. The filtrate is then acidified with sulfuric acid to precipitate the purified 8-anilino-1-naphthalenesulfonic acid, which is subsequently washed and dried.

Caption: A flowchart illustrating the synthesis and purification of 8-ANS.

Protocol: Protein Binding Assay Using Fluorescence Spectroscopy

This protocol outlines a general procedure for assessing the binding of 8-ANS to a protein of interest.

-

Materials: Purified protein of interest, 8-ANS stock solution (e.g., in DMSO or water), appropriate buffer (e.g., PBS, Tris-HCl).

-

Instrumentation: A spectrofluorometer.

-

Preparation of Solutions:

-

Prepare a stock solution of the protein in the desired buffer.

-

Prepare a stock solution of 8-ANS. The ammonium (B1175870) salt of 8-ANS is soluble in water at concentrations up to 50 mg/mL.

-

-

Titration Experiment:

-

To a cuvette containing a fixed concentration of the protein in the buffer, add increasing aliquots of the 8-ANS stock solution.

-

Alternatively, titrate a fixed concentration of 8-ANS with increasing concentrations of the protein.

-

After each addition, gently mix the solution and allow it to equilibrate.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 370-380 nm.

-

Record the emission spectrum from approximately 400 nm to 600 nm.

-

Observe the increase in fluorescence intensity and the blue shift in the emission maximum (around 470 nm) as 8-ANS binds to the protein.[9]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the ligand (8-ANS) or protein concentration.

-

The binding parameters, such as the dissociation constant (Kd), can be determined by fitting the data to a suitable binding isotherm model (e.g., using Scatchard or Klotz plots).[8]

-

Caption: A workflow diagram for a typical protein binding assay using 8-ANS.

Applications in Research and Drug Development

The primary application of 8-ANS is as a fluorescent probe to study the hydrophobic surfaces of proteins and membranes.[4][11]

-

Protein Folding and Conformational Changes: 8-ANS is extensively used to detect partially folded intermediates (molten globules) during protein folding, as these states often expose hydrophobic clusters that can bind the dye.[5]

-

Ligand Binding Studies: By observing the displacement of bound 8-ANS upon the addition of a ligand, researchers can study protein-ligand interactions.[4] This is particularly useful in drug discovery for screening compounds that bind to a target protein.

-

Protein Aggregation: 8-ANS can be used to monitor protein aggregation, as the formation of aggregates often involves the exposure of hydrophobic surfaces.[12]

-

Membrane Binding: Its amphipathic nature allows 8-ANS to be used in studying the binding of proteins and small molecules to biological membranes.[13]

-

Enzyme Assays: In some cases, 8-ANS has been used in chemiluminescent enzyme immunoassay systems.

Caption: The mechanism of 8-ANS fluorescence upon binding to a protein.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. Its environmentally sensitive fluorescence provides a straightforward and sensitive method for probing the hydrophobic microenvironments of proteins and membranes. A thorough understanding of its chemical properties and the application of robust experimental protocols, such as those detailed in this guide, are essential for leveraging the full potential of this valuable fluorescent probe.

References

- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. 8-Anilino-1-naphthalenesulfonic acid | C16H13NO3S | CID 1369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Interactions with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) and Surface Hydrophobicity of Black Gram (Vigna mungo) Phaseolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Anilino-1-naphthalenesulfonic acid for fluorescence, = 97.0 HPLC 28836-03-5 [sigmaaldrich.com]

- 10. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Microenvironment: A Technical Guide to the Synthesis and Spectral Properties of ANS Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Anilino-1-naphthalenesulfonic acid (ANS) and its derivatives are a class of fluorescent probes renowned for their remarkable sensitivity to the polarity of their local environment. In aqueous solutions, these molecules are typically weakly fluorescent. However, upon binding to hydrophobic regions, such as the exposed hydrophobic pockets on the surface of proteins, their fluorescence quantum yield can increase dramatically, often accompanied by a significant blue shift in the emission spectrum.[1][2][3] This unique characteristic has established ANS derivatives as indispensable tools in various fields of biological and chemical research, particularly for studying protein conformation, folding, and ligand binding.[1][4][5][6]

The core structure of ANS, consisting of an aniline (B41778) ring linked to a naphthalenesulfonic acid moiety, provides a versatile scaffold for chemical modification. The synthesis of a diverse library of ANS derivatives allows for the fine-tuning of their spectral properties and binding affinities, expanding their utility in drug discovery and development. For instance, derivatives with altered absorption and emission maxima can be tailored for specific experimental setups or to avoid spectral overlap with other fluorescent molecules.[4][7] This guide provides an in-depth overview of the synthesis of ANS derivatives, a compilation of their spectral properties, detailed experimental protocols, and a visual representation of their mechanism of action.

Synthesis of ANS Derivatives

The traditional synthesis of ANS and its derivatives often involves harsh reaction conditions, such as high temperatures and the use of strong acids, leading to low yields and challenging purification processes.[4] A significant advancement in the synthesis of these compounds is the microwave-assisted, copper(0)-catalyzed Ullmann condensation reaction. This method offers a more efficient and milder route to a variety of ANS derivatives with yields of up to 74%.[4][5]

The Ullmann condensation is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a copper catalyst.[8] In the context of ANS derivative synthesis, this typically involves the coupling of an aniline derivative with an aminonaphthalenesulfonic acid. The microwave-assisted approach significantly reduces reaction times and often improves yields compared to conventional heating methods.[4]

A key advantage of the copper(0)-catalyzed Ullmann reaction is its tolerance to a range of functional groups on both the aniline and naphthalenesulfonic acid reactants, allowing for the synthesis of a diverse library of ANS derivatives with varied electronic and steric properties.[7]

Spectral Properties of ANS Derivatives

The spectral properties of ANS derivatives are intrinsically linked to their chemical structure and the surrounding environment. The key parameters that characterize their fluorescence are the maximum absorption wavelength (λmax abs), the maximum emission wavelength (λmax em), and the fluorescence quantum yield (Φ). These properties are highly sensitive to the polarity of the solvent. In a non-polar environment, such as the hydrophobic pocket of a protein or a solvent like ethylene (B1197577) glycol, a significant increase in quantum yield and a hypsochromic (blue) shift in the emission maximum are observed compared to their behavior in water.[1][7][9]

The following table summarizes the spectral properties of a selection of ANS derivatives in both aqueous and non-polar environments.

Table 1: Spectral Properties of Selected ANS Derivatives [7][10]

| Compound | Substituent (R) | λmax abs H₂O (nm) | λmax abs Ethylene Glycol (nm) | λmax em H₂O (nm) | λmax em Ethylene Glycol (nm) | Φ H₂O | Φ Ethylene Glycol |

| 3a | H | 355 | 373 | 534 | 508 | 0.003 | 0.154 |

| 3b | 4-F | 347 | 362 | 553 | 507 | 0.001 | 0.040 |

| 3c | 2-F | 344 | 360 | 516 | 490 | 0.004 | 0.213 |

| 3d | 3-F | 345 | 364 | 509 | 482 | 0.009 | 0.441 |

| 3e | 3-Cl | 348 | 362 | 508 | 470 | 0.019 | 0.714 |

| 3f | 4-Cl | 355 | 370 | 536 | 507 | 0.003 | 0.099 |

| 3g | 3,4-diCl | 339 | 364 | 508 | 473 | 0.015 | 0.708 |

| 3h | 4-Br | 356 | 371 | 533 | 499 | 0.005 | 0.127 |

| 3i | 4-Me | 353 | 378 | - | 532 | N/A | 0.017 |

| 3j | 4-OMe | 350 | 375 | - | 562 | N/A | 0.003 |

| 3k | 4-OH | 319 | 351 | - | 508 | N/A | 0.008 |

| 3l | 4-CN | - | 360 | - | 454 | N/A | 0.111 |

| 3m | 4-NO₂ | - | 420 | - | - | N/A | N/A |

| 3n | 4-Phenyl | 322 | - | - | 455 | N/A | 0.015 |

| 3o | 4-NHAc | - | 380 | - | 558 | N/A | 0.004 |

Note: '-' indicates data not available or not applicable. N/A for quantum yield in water for some derivatives is due to immeasurable fluorescence signals in aqueous environments.[9]

Experimental Protocols

Protocol 1: Synthesis of ANS Derivatives via Microwave-Assisted Copper(0)-Catalyzed Ullmann Condensation[7]

This protocol describes a general procedure for the synthesis of ANS derivatives.

Materials:

-

8-chloro-1-naphthalenesulfonic acid (1 equivalent)

-

Substituted aniline (1.1 equivalents)

-

Copper(0) powder (10 mol %)

-

Sodium phosphate (B84403) buffer (pH 6-7)

-

Microwave reactor

-

Standard laboratory glassware for reaction setup and workup

-

Solvents for extraction and purification (e.g., ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 8-chloro-1-naphthalenesulfonic acid (1 equivalent), the desired substituted aniline (1.1 equivalents), and copper(0) powder (10 mol %).

-

Solvent Addition: Add the sodium phosphate buffer (pH 6-7) to the reaction vessel to achieve a suitable concentration for microwave irradiation.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 1-1.5 hours at 100 °C. For less reactive anilines, the temperature and time may need to be optimized (e.g., 105 °C for 3 hours).

-

Workup: After the reaction is complete and the vessel has cooled to room temperature, dilute the reaction mixture with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired ANS derivative.

Protocol 2: Spectroscopic Characterization of ANS Derivatives

This protocol outlines the general procedure for determining the spectral properties of the synthesized ANS derivatives.

Materials:

-

Synthesized ANS derivative

-

Deionized water

-

Ethylene glycol

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the ANS derivative in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

-

Sample Preparation:

-

Aqueous Sample: Dilute the stock solution in deionized water to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).

-

Non-polar Sample: Dilute the stock solution in ethylene glycol to the same final concentration as the aqueous sample.

-

-

Absorption Spectra:

-

Record the absorption spectrum of both the aqueous and ethylene glycol samples using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Determine the maximum absorption wavelength (λmax abs) for each sample.

-

-

Emission Spectra:

-

Using a fluorometer, excite each sample at its respective λmax abs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-700 nm).

-

Determine the maximum emission wavelength (λmax em) for each sample.

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations

Caption: Experimental workflow for the synthesis and spectral characterization of ANS derivatives.

Caption: Interaction of an ANS derivative with a protein's hydrophobic pocket leading to enhanced fluorescence.

References

- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Synthesis and Spectral Properties of 8âAnilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - ACS Omega - Figshare [acs.figshare.com]

- 6. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Monitoring Protein Conformational Changes Using ANS Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction to ANS as a Probe for Protein Conformation

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe widely utilized to study the conformational dynamics of proteins. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, and the emission maximum undergoes a hypsochromic (blue) shift.[1][2][3] This phenomenon makes ANS a sensitive tool for detecting changes in protein conformation that expose or sequester hydrophobic patches, such as those occurring during protein folding, unfolding, aggregation, or ligand binding.[2][4]

The interaction between ANS and proteins is non-covalent and is primarily driven by the binding of the aniline-naphthalene moiety to hydrophobic pockets and ionic interactions between the sulfonate group of ANS and positively charged amino acid residues like lysine (B10760008) and arginine on the protein surface.[1] The extent of fluorescence enhancement and the magnitude of the blue shift are indicative of the hydrophobicity and solvent accessibility of the binding site.

Key Applications:

-

Monitoring Protein Folding and Unfolding: Tracking the exposure of hydrophobic cores during denaturation and folding pathways.

-

Detecting Protein Aggregation: Identifying the formation of partially unfolded intermediates that are prone to aggregation.

-

Characterizing Ligand Binding: Observing conformational changes induced by the binding of substrates, inhibitors, or other effector molecules.

-

High-Throughput Screening: Assessing protein stability and ligand binding in drug discovery pipelines.[5]

Principle of ANS Fluorescence Assay

The underlying principle of the ANS fluorescence assay is the environment-sensitive fluorescence of the ANS molecule.

Caption: Principle of ANS fluorescence enhancement upon binding to proteins.

In its free state in a polar aqueous environment, excited ANS molecules rapidly lose energy through non-emissive pathways, resulting in low fluorescence. When a protein undergoes a conformational change that exposes hydrophobic surfaces, ANS can bind to these sites. This new, less polar, and more rigid environment restricts the non-radiative decay of the excited state of ANS, leading to a significant increase in fluorescence intensity and a shift of the emission maximum to a shorter wavelength (blue shift).

Experimental Protocols

Materials and Reagents

-

Protein of Interest: Purified and in a suitable buffer.

-

ANS (8-Anilino-1-naphthalenesulfonic acid): Typically prepared as a stock solution in a non-aqueous solvent like DMSO or ethanol (B145695) to ensure complete dissolution before dilution in aqueous buffer.

-

Buffer: A buffer system that maintains the stability and pH of the protein of interest. Common buffers include phosphate, Tris, and HEPES.

-

Spectrofluorometer: Equipped with a thermostatted cuvette holder.

-

Quartz Cuvettes: Typically with a 1 cm path length.

Experimental Workflow

Caption: A generalized workflow for conducting an ANS fluorescence experiment.

Detailed Protocol: ANS Titration to Monitor Protein Conformational Change

This protocol describes a typical experiment to monitor changes in protein conformation by titrating the protein with ANS.

-

Preparation of Stock Solutions:

-

Protein Stock: Prepare a concentrated stock solution of your purified protein in the desired assay buffer. Determine the precise concentration using a reliable method (e.g., UV-Vis spectroscopy).

-

ANS Stock: Prepare a 1-10 mM stock solution of ANS in DMSO or absolute ethanol. Store protected from light.

-

-

Sample Preparation:

-

Equilibrate the protein solution and buffer to the desired experimental temperature.

-

Prepare a series of protein samples at a constant concentration (e.g., 1-5 µM) in the assay buffer.

-

Prepare a blank sample containing only the assay buffer.

-

-

ANS Titration:

-

To each protein sample and the blank, add increasing concentrations of ANS from the stock solution. A typical final ANS concentration range is 0-200 µM.

-

Ensure the volume of ANS stock added is minimal to avoid significant changes in the total volume and buffer composition.

-